Enhanced Binary Chelate Stability with Co(II) Compared to Unsubstituted Picolinic Acid N-Oxide
In a direct head-to-head pH-metric comparison, the binary formation constant (log K) for the Co(II) complex of 4-hydroxypicolinic acid N-oxide (4-OH Pico) was determined to be 3.82, which is 0.28 log units higher than that of the parent picolinic acid N-oxide (Pico) with a log K of 3.54 [1]. The stability order for the binary chelates was established as: 4-Cl Pico (log K = 3.32) < Pico (log K = 3.54) < 4-OH Pico (log K = 3.82) < 4-NH₂ Pica (log K = 5.20) [1]. This demonstrates that the electron-donating 4-hydroxy group confers a significant and quantifiable increase in chelate stability relative to the unsubstituted and electron-withdrawing 4-chloro analogs.
| Evidence Dimension | Binary Chelate Formation Constant (log K) |
|---|---|
| Target Compound Data | 3.82 (4-OH Pico) |
| Comparator Or Baseline | 3.54 (Pico, unsubstituted); 3.32 (4-Cl Pico) |
| Quantified Difference | +0.28 log K units vs. Pico; +0.50 log K units vs. 4-Cl Pico |
| Conditions | Co(II) binary chelates; pH-metric titration; 30 °C; 0.1 M KNO₃ ionic strength; aqueous medium. |
Why This Matters
This quantifiable stability increase confirms 4-hydroxypicolinic acid as a superior ligand for applications requiring robust Co(II) binding, justifying its selection over less stable, in-class alternatives.
- [1] Reddy, C. V. R., Reddy, M. G. R., & Shivaraj. (1994). Interaction of picolinic acid N-oxide and its derivatives with cobalt(II) involving some selected ligands in aqueous medium. Indian Journal of Chemistry, 33A, 792–794. View Source
